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Introduction
R-82150 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI)

belonging to the tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-one and -thione

(TIBO) class of compounds.[1] Discovered in the early 1990s, TIBO derivatives, including R-
82150, were among the first NNRTIs identified to exhibit significant anti-HIV-1 activity.[1]

Understanding the cellular uptake and metabolic fate of R-82150 is crucial for optimizing its

therapeutic efficacy, predicting potential drug-drug interactions, and designing next-generation

NNRTIs with improved pharmacokinetic profiles. This technical guide provides a

comprehensive overview of the available scientific knowledge on the cellular transport and

biotransformation of R-82150, including detailed experimental protocols and data presented for

clarity and comparative analysis.

Cellular Uptake of R-82150
The mechanism by which R-82150 enters target cells, primarily CD4+ T lymphocytes, is a

critical determinant of its antiretroviral activity. While specific studies detailing the cellular

uptake of R-82150 are limited, the lipophilic nature of the TIBO scaffold suggests that passive

diffusion across the cell membrane is a likely route of entry.

Experimental Protocols for Cellular Uptake Studies
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To investigate the cellular uptake of R-82150, researchers can employ several established in

vitro methods. A common approach involves the use of cell lines that are susceptible to HIV-1

infection, such as MT-4 cells, CEM cells, or peripheral blood mononuclear cells (PBMCs).

Protocol: Radiolabeled Uptake Assay

Cell Culture: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine

serum, 2 mM L-glutamine, and antibiotics.

Radiolabeling: Synthesize [³H]-R-82150 with high specific activity.

Uptake Experiment:

Seed MT-4 cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

Add [³H]-R-82150 to the cell suspension at various concentrations (e.g., 0.1, 1, 10, 100

nM).

Incubate the cells at 37°C for different time points (e.g., 5, 15, 30, 60, 120 minutes).

To determine the contribution of active transport, perform parallel experiments at 4°C or in

the presence of metabolic inhibitors such as sodium azide and 2-deoxyglucose.

Sample Processing:

Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-

buffered saline (PBS) to remove extracellular compound.

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

Quantification:

Measure the radioactivity in the cell lysate using a liquid scintillation counter.

Determine the protein concentration of the lysate using a standard method (e.g., Bradford

assay).

Data Analysis:
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Calculate the intracellular concentration of R-82150 (in pmol/mg of protein).

Plot the uptake over time to determine the rate of uptake.

Analyze concentration-dependent uptake to determine kinetic parameters such as Km and

Vmax if a saturable process is identified.

Logical Workflow for a Cellular Uptake Experiment
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Caption: Workflow for a radiolabeled cellular uptake assay.
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Metabolism of R-82150
The biotransformation of R-82150 is a key factor influencing its in vivo half-life, potential for

drug-drug interactions, and the generation of active or inactive metabolites. As with many

xenobiotics, the primary site of metabolism is expected to be the liver, involving cytochrome

P450 (CYP) enzymes.

In Vitro Metabolism Studies
In vitro models, such as human liver microsomes (HLMs) and S9 fractions, are invaluable tools

for elucidating the metabolic pathways of drug candidates. These systems contain a rich

complement of drug-metabolizing enzymes.

Protocol: Metabolic Stability Assay in Human Liver Microsomes

Materials:

Pooled human liver microsomes (HLMs)

R-82150

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-

6-phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (for quenching the reaction)

Internal standard (for analytical quantification)

Incubation:

Pre-warm a mixture of HLMs (e.g., 0.5 mg/mL protein concentration) and R-82150 (e.g., 1

µM) in phosphate buffer at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate the mixture at 37°C.
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Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile

containing an internal standard.

Sample Analysis:

Centrifuge the quenched samples to precipitate proteins.

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem

Mass Spectrometry) method to quantify the remaining concentration of R-82150.

Data Analysis:

Plot the natural logarithm of the percentage of R-82150 remaining versus time.

Determine the in vitro half-life (t½) from the slope of the linear regression.

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg

protein) = (0.693 / t½) * (incubation volume / protein amount).

Metabolic Stability Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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